molecular formula C18H16ClNO3S2 B2923284 4-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1797774-91-4

4-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide

Cat. No. B2923284
CAS RN: 1797774-91-4
M. Wt: 393.9
InChI Key: RQZSYTZURYXXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a benzenesulfonamide derivative with a thiophene ring. Benzenesulfonamides are a class of compounds that have been widely studied for their biological activities . Thiophene is a five-membered ring with one sulfur atom, and its derivatives have been found to have various properties and applications .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Thiophene derivatives are known to undergo various reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .

Scientific Research Applications

Anti-Inflammatory Applications

Thiophene derivatives are known for their anti-inflammatory properties. The compound , with its thiophene backbone, may be utilized in the development of new anti-inflammatory agents. These compounds can inhibit various inflammatory pathways, potentially leading to treatments for conditions like arthritis, asthma, and other inflammatory diseases .

Antimicrobial Activity

The benzenesulfonamide group has been associated with antimicrobial activity. This compound could be part of research aiming to develop new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens. Its structure could be modified to enhance its efficacy and reduce toxicity .

Anticancer Research

Both thiophene and benzenesulfonamide moieties have shown promise in anticancer research. The compound could be investigated for its potential to inhibit cancer cell growth and proliferation. It might be particularly useful in targeting specific types of cancer cells with minimal impact on healthy cells .

Kinase Inhibition

Kinases are enzymes that play a crucial role in signaling pathways within cells. The compound’s structure suggests it could be effective in inhibiting certain kinases, which is a promising approach in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders .

Anti-Arrhythmic Potential

Given the importance of thiophene derivatives in cardiovascular research, this compound might be explored for its potential use as an anti-arrhythmic agent. It could help in regulating heart rhythm and treating conditions such as atrial fibrillation .

Antioxidant Properties

The compound’s phenolic structure indicates that it may possess antioxidant properties. Research into this application could lead to the development of new antioxidants that protect cells from oxidative stress, which is implicated in a range of diseases, including neurodegenerative disorders and aging .

Each of these applications represents a unique field of research where “4-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide” could make a significant impact. Further research and development are necessary to fully understand and harness the potential of this compound in these areas. The detailed and informative content provided here is based on the therapeutic importance of synthetic thiophene and the biological potential of benzenesulfonamide derivatives, as outlined in the referenced literature .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzenesulfonamide derivatives are known to inhibit carbonic anhydrase, an enzyme involved in maintaining pH balance in the body .

properties

IUPAC Name

4-chloro-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S2/c19-14-6-9-16(10-7-14)25(22,23)20-12-15-8-11-17(24-15)18(21)13-4-2-1-3-5-13/h1-11,18,20-21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZSYTZURYXXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide

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